molecular formula C13H20O3 B061010 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione CAS No. 172611-72-2

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Cat. No. B061010
M. Wt: 224.3 g/mol
InChI Key: HNPWTDUZIXAJSA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is known for its unique chemical properties and reactivity due to the diketone functional group. This compound is utilized in various chemical transformations and studies related to organic synthesis and molecular structure analysis.

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives, including 5,5-dimethyl variants, involves multiple steps, typically starting from simpler precursors like dimedone. These compounds can undergo various chemical transformations to produce a wide range of products. For example, the reaction of dimedone with various aldehydes and cyanogen bromide in the presence of triethylamine has been used to synthesize different 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones (Kashani, Pesyan, & Rashidnejad, 2016).

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives has been elucidated using techniques like X-ray crystallography. These analyses reveal the conformation of the cyclohexane ring and the positioning of the substituents, which can significantly affect the compound's reactivity and interactions with other molecules. The crystal structure of derivatives has been studied to understand the effects of different substituents on the molecular conformation and bonding (Sheikhhosseini, Vafadarnejad, & Habibi, 2011).

Chemical Reactions and Properties

Cyclohexane-1,3-dione derivatives participate in various chemical reactions, including Michael additions and cycloadditions, leading to the synthesis of complex organic molecules. For instance, the reactivity of cyclohexane-1,3-diones with nitro-olefins in Michael additions has been explored, leading to the formation of novel compounds with potential applications in different areas of chemistry (Ansell, Moore, & Nielsen, 1971).

Physical Properties Analysis

The physical properties of 5,5-dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis and industrial processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are crucial for the application of cyclohexane-1,3-dione derivatives in chemical synthesis. Their behavior in reactions such as condensation, acylation, and alkylation is of significant interest for developing new methodologies and products in organic chemistry.

References:

Scientific Research Applications

  • Enamine Derivatives Synthesis

    Khlebnikova et al. (2011) studied the reaction of 5,5-dimethyl-2-[(3-fluoro- and 4-fluoro)benzoyl]cyclohexane-1,3-diones with primary and secondary amines to yield exocyclic enamine derivatives. Under similar conditions, 5,5-dimethyl-2-(2-fluorobenzoyl)cyclohexane-1,3-dione undergoes dehydrofluorination and intramolecular cyclization to form 3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthene-1,9-dione (Khlebnikova, Isakova, & Lakhvich, 2011).

  • Michael Addition Reactions

    Ansell et al. (1971) found that cyclohexane-1,3-dione and its 5,5-dimethyl derivative behave uniquely in Michael additions to nitro-olefins, leading to the synthesis of certain butenolide derivatives (Ansell, Moore, & Nielsen, 1971).

  • N-Confused Porphyrin Derivatives

    Xiaofang Li et al. (2011) reported that active methylene compounds like 5,5-dimethylcyclohexane-1,3-dione react with the 3-C position of N-confused porphyrin to produce novel N-confused porphyrin derivatives (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).

  • Synthesis of Thiazolidin-4-Ones and Thiazinan-4-Ones

    Gautam and Chaudhary (2014) utilized 5,5-Dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione in the synthesis of new thiazolidin-4-ones and 1,3-thiazinan-4-ones from thiosemicarbazone derivatives of 6,7-Dihydro-1H-Indazole-4(5H)-Ones (Gautam & Chaudhary, 2014).

  • Dissociation Thermodynamics in Aqueous–Ethanol Solutions

    Mahmudov et al. (2012) explored the thermodynamics of dissociation of derivatives of 5,5-dimethylcyclohexane-1,3-dione and their complexation with copper(II) in aqueous–ethanol solutions (Mahmudov, Kopylovich, Kuznetsov, Maharramov, Aliyeva, Aliyev, Azizov, & Pombeiro, 2012).

Safety And Hazards

Specific safety and hazard information for 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions of research and applications involving 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione are not specified in the search results. However, given its role as an amine protecting group, it may continue to find use in various areas of organic synthesis1.


properties

IUPAC Name

5,5-dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPWTDUZIXAJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627859
Record name 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

CAS RN

172611-72-2
Record name 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Lee, KH Hong, A Becker, JS Tash… - European journal of …, 2021 - Elsevier
Over 50 tetrahydroindazoles were synthesized after 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (3) was identified as a hit compound in a high …
Number of citations: 6 www.sciencedirect.com

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